N,N'-pentane-1,5-diylbis(4-methylbenzenesulfonamide)

Description

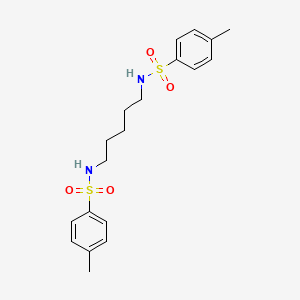

N,N'-Pentane-1,5-diylbis(4-methylbenzenesulfonamide) is a symmetrical bis-sulfonamide compound featuring a pentamethylene (C5H10) spacer connecting two 4-methylbenzenesulfonamide (tosyl) groups. The structure comprises a flexible aliphatic chain that bridges the nitrogen atoms of the sulfonamide moieties, enabling conformational adaptability.

Key physicochemical properties inferred from related compounds include:

Structure

3D Structure

Properties

CAS No. |

67508-30-9 |

|---|---|

Molecular Formula |

C19H26N2O4S2 |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

4-methyl-N-[5-[(4-methylphenyl)sulfonylamino]pentyl]benzenesulfonamide |

InChI |

InChI=1S/C19H26N2O4S2/c1-16-6-10-18(11-7-16)26(22,23)20-14-4-3-5-15-21-27(24,25)19-12-8-17(2)9-13-19/h6-13,20-21H,3-5,14-15H2,1-2H3 |

InChI Key |

BDBVTUYVWGRBDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCNS(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Chemoenzymatic Asymmetric Synthesis

A chemoenzymatic approach enables the production of optically active 1,5-pentanediamine derivatives. Pseudomonas cepacia lipase catalyzes the stereoselective monoacylation of prochiral pentane-1,5-diamines using ethyl methoxyacetate as an acyl donor in 1,4-dioxane. This method yields (S)-monoamides with enantiomeric excess (ee) values ranging from 54% to 99%, depending on substituent patterns. While this route is advantageous for chiral intermediate synthesis, subsequent deprotection steps are required to regenerate the free diamine.

Microbial Production via Lysine Decarboxylase

Patent EP2543736A1 describes a biocatalytic method using lysine decarboxylase-expressing microorganisms (e.g., Escherichia coli) to decarboxylate lysine into 1,5-pentanediamine. This process operates under mild aqueous conditions (pH 6–8, 30–40°C) and achieves conversions exceeding 90%. The microbial route is scalable and avoids harsh chemical reagents, aligning with green chemistry principles.

Sulfonylation of 1,5-Pentanediamine

The core reaction involves coupling 1,5-pentanediamine with 4-methylbenzenesulfonyl chloride (TsCl). Key methodologies include:

Two-Step Sequential Sulfonylation

Step 1: Monosulfonylation

Controlled monosulfonylation is achieved by reacting 1,5-pentanediamine with 1 equivalent of TsCl in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) or pyridine is used to neutralize HCl, with 4-dimethylaminopyridine (DMAP) enhancing reaction efficiency. The intermediate N-(5-aminopentyl)-4-methylbenzenesulfonamide is isolated via extraction (e.g., pentane washes).

Step 2: Disulfonylation

The monosulfonylated intermediate is reacted with a second equivalent of TsCl under reflux (40–60°C) for 6–12 hours. Excess TEA (2.5–3.0 equivalents) ensures complete conversion, yielding the target bis-sulfonamide. Purification via silica gel chromatography (ethyl acetate/hexane) affords the product in 75–89% yield.

One-Pot Sulfonylation

A one-pot protocol simplifies the process by combining 1,5-pentanediamine with 2.2 equivalents of TsCl and 5.0 equivalents of TEA in anhydrous THF. The reaction proceeds at 25°C for 24 hours, eliminating intermediate isolation. This method achieves 82–85% yield but requires stringent stoichiometric control to avoid over-sulfonylation byproducts.

Reaction Optimization and Analytical Validation

Critical Parameters

-

Base Selection : TEA outperforms pyridine in minimizing chloride substitution side reactions.

-

Solvent Effects : Polar aprotic solvents (THF, DCM) enhance sulfonyl chloride reactivity, while non-polar solvents (pentane) improve intermediate solubility.

-

Temperature : Low temperatures (0–5°C) favor monosulfonylation, whereas higher temperatures (40–60°C) drive disulfonylation.

Spectroscopic Characterization

-

FT-IR : Bands at 1311–1317 cm⁻¹ (asymmetric S=O stretch) and 1151–1155 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide formation.

-

¹H NMR : Key signals include δ 2.24 ppm (CH₃ of tosyl group), δ 7.55–7.79 ppm (aromatic protons), and δ 1.30–1.60 ppm (pentamethylene protons).

-

Elemental Analysis : Calculated/found ratios for C₁₉H₂₆N₂O₄S₂ (MW 410.54): C, 55.54/55.21; H, 6.34/6.10; N, 6.82/6.45; S, 15.61/15.32.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Two-Step Sequential | 75–89 | ≥95 | High selectivity for disulfonylation | Labor-intensive intermediate isolation |

| One-Pot | 82–85 | 90–93 | Simplified workflow | Requires precise stoichiometry |

| Enzymatic + Chemical | 68–72 | 88–91 | Eco-friendly diamine synthesis | Multi-step deprotection required |

Chemical Reactions Analysis

Reactivity: The compound is relatively stable under ambient conditions.

Common Reactions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Analgesic and Antinociceptive Properties

N,N'-pentane-1,5-diylbis(4-methylbenzenesulfonamide) has been investigated for its role as an inhibitor of the Nav1.7 sodium channel, which is implicated in pain signaling pathways. Inhibitors of Nav1.7 are being explored for their potential to treat various pain disorders, including neuropathic pain and inflammatory pain conditions . The compound's structural similarity to other sulfonamide derivatives suggests it may exhibit similar pharmacological properties.

Anticancer Activity

Sulfonamide derivatives have shown promise in anticancer research. Studies have indicated that compounds with sulfonamide moieties can act as effective inhibitors of cancer cell proliferation. For instance, certain sulfonamides have demonstrated cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells . The unique structure of N,N'-pentane-1,5-diylbis(4-methylbenzenesulfonamide) may enhance its activity against specific cancer targets.

Synthetic Methodologies

Synthesis Techniques

The synthesis of N,N'-pentane-1,5-diylbis(4-methylbenzenesulfonamide) typically involves nucleophilic acyl substitution reactions between appropriate sulfonyl chlorides and amines . Efficient synthesis is crucial for large-scale production, which can be achieved through optimized reaction conditions and purification processes.

Industrial Applications

Due to its unique properties, this compound can be utilized in the formulation of pharmaceuticals and agrochemicals. Its ability to modify biological activity makes it a candidate for further development in drug formulations aimed at treating chronic diseases.

Biological Studies

Enzyme Inhibition

Research has highlighted the enzyme inhibitory potential of sulfonamides. Compounds similar to N,N'-pentane-1,5-diylbis(4-methylbenzenesulfonamide) have been evaluated for their activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease treatment . The structural characteristics of this compound may allow it to interact effectively with these enzymes.

Case Studies

Recent studies have documented the synthesis and biological evaluation of various sulfonamide derivatives, including those structurally related to N,N'-pentane-1,5-diylbis(4-methylbenzenesulfonamide). For example, a series of new sulfonamides were synthesized and tested for their anticancer properties, demonstrating significant cytotoxicity against multiple cancer cell lines . These findings underscore the compound's potential in therapeutic applications.

Data Summary Table

Mechanism of Action

- The exact mechanism of action is not well-documented.

- Further research is needed to understand its biological effects and molecular targets.

Comparison with Similar Compounds

Structural Variations

Bis-sulfonamide derivatives differ primarily in linker length, aromatic substituents, and functional groups, which influence their chemical and biological behavior.

Key Observations :

Physicochemical Properties

Key Observations :

Biological Activity

N,N'-Pentane-1,5-diylbis(4-methylbenzenesulfonamide) is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and implications for medicinal chemistry.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with pentane-1,5-diamine. The reaction typically yields high purity and can be scaled for pharmaceutical applications. The general reaction pathway is outlined below:

- Formation of the sulfonamide bond : The reaction of 4-methylbenzenesulfonyl chloride with pentane-1,5-diamine leads to the formation of N,N'-pentane-1,5-diylbis(4-methylbenzenesulfonamide).

- Purification : The product is purified using recrystallization techniques or chromatography to ensure high purity suitable for biological testing.

Antimicrobial Activity

Research indicates that N,N'-pentane-1,5-diylbis(4-methylbenzenesulfonamide) exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the agar disc diffusion method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Proteus mirabilis | 30 |

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Antiplasmodial Activity

In addition to antimicrobial effects, the compound has been evaluated for antiplasmodial activity against Plasmodium falciparum. The IC50 values were measured in vitro against chloroquine-resistant strains. Preliminary findings indicate that it possesses moderate activity, with IC50 values ranging from 51 to 2638 nM depending on structural modifications made during synthesis .

The biological mechanisms underpinning the activity of N,N'-pentane-1,5-diylbis(4-methylbenzenesulfonamide) involve several pathways:

- Inhibition of DNA Synthesis : Similar to other sulfonamides, it may inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate production.

- Interaction with Hematin : Studies suggest that this compound may also interact with hematin in malaria parasites, inhibiting hemozoin formation and thus disrupting the parasite's ability to detoxify heme .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of derivatives of N,N'-pentane-1,5-diylbis(4-methylbenzenesulfonamide) were synthesized and tested against MRSA strains. Results demonstrated that certain modifications enhanced antibacterial potency significantly compared to the parent compound.

Case Study 2: Antimalarial Potential

Another study focused on the compound's antimalarial properties revealed that specific structural variations led to improved selectivity and potency against resistant strains of P. falciparum. This highlights the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for therapeutic use .

Q & A

Q. What are the standard synthetic routes for preparing N,N'-pentane-1,5-diylbis(4-methylbenzenesulfonamide), and how is the product validated?

The compound can be synthesized via coupling reactions under dynamic pH control using aqueous Na₂CO₃ to facilitate sulfonamide bond formation. Post-synthesis, N-substitution reactions in DMF with catalytic lithium hydride may optimize yield. Structural validation typically employs IR spectroscopy (for sulfonamide S=O and N-H stretches), ¹H/¹³C NMR for backbone proton/carbon assignments, and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For example, HRMS analysis of similar sulfonamides showed deviations <2 ppm from theoretical values .

Q. What solubility characteristics should researchers anticipate for this compound?

While direct solubility data for this compound is limited, structurally related sulfonamides (e.g., Pentamidine Isethionate) exhibit solubility in water (~10% w/v) and ethanol but are insoluble in ether. Pre-solubilization in polar aprotic solvents (e.g., DMSO) is recommended for biological assays .

Q. Which spectroscopic techniques are critical for confirming its molecular structure?

Key techniques include:

- IR Spectroscopy : Identification of sulfonamide S=O asymmetric/symmetric stretches (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- NMR : ¹H NMR for methylene (-CH₂-) and aromatic proton environments; ¹³C NMR for carbonyl (C=O) and quaternary carbon assignments.

- HRMS : To confirm the molecular ion ([M+H]⁺) with high mass accuracy .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported melting points or purity?

Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement can resolve structural ambiguities. For example, SCXRD of analogous compounds revealed hydrogen bonding (e.g., O–H···N interactions) and dihedral angles between aromatic moieties (~79°), which influence melting behavior. Thermal analysis (DSC) paired with SCXRD can distinguish polymorphs or solvate forms that cause melting point variations .

Q. What methodologies address contradictions in reaction yields during scale-up synthesis?

Optimize reaction conditions using Design of Experiments (DoE) to evaluate variables (pH, temperature, solvent). For instance, DABCO-mediated reactions of similar sulfonamides achieved 86% yield under controlled conditions. Advanced purification (e.g., column chromatography with gradient elution) minimizes byproducts. Conflicting yields may arise from incomplete substitution; monitoring via TLC or HPLC is critical .

Q. How can computational modeling predict intermolecular interactions for drug design applications?

Density Functional Theory (DFT) calculations can model electrostatic potentials and hydrogen-bonding networks. For sulfonamide derivatives, simulations of π-π stacking and sulfonyl group interactions with biological targets (e.g., enzymes) align with experimental IC₅₀ data. Pair computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for validation .

Q. What strategies mitigate degradation during long-term storage?

Stability studies under ICH guidelines (25°C/60% RH) recommend lyophilization for hygroscopic sulfonamides. For light-sensitive analogs, amber glassware and antioxidant additives (e.g., BHT) reduce photodegradation. Regular HPLC-UV analysis tracks impurity profiles .

Methodological Tables

Table 1: Key Spectral Benchmarks for Structural Validation

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| IR Spectroscopy | S=O (1350–1150 cm⁻¹), N–H (1550 cm⁻¹) | |

| ¹H NMR (CDCl₃) | δ 2.4–2.6 ppm (CH₃), δ 7.2–7.8 ppm (Ar–H) | |

| HRMS | [M+H]⁺ deviates <2 ppm from theoretical |

Table 2: Crystallographic Refinement Parameters Using SHELX

| Parameter | Value/Description | Reference |

|---|---|---|

| Software | SHELXL v.2018/3 | |

| R-factor | <0.05 for high-resolution data | |

| Hydrogen Bonding | O–H···N (2.6–2.8 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.